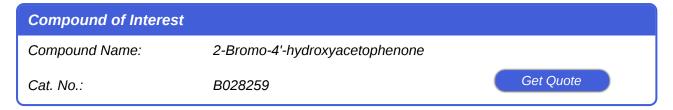


Application Notes and Protocols for the Quantification of 2-Bromo-4'hydroxyacetophenone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-hydroxyacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds and is also used in biochemical research as a covalent inhibitor of protein tyrosine phosphatases (PTPs).[1][2] Accurate and reliable analytical methods for its quantification are crucial for quality control during synthesis, formulation, and for studying its biological activity. This document provides detailed application notes and protocols for the quantitative analysis of **2-Bromo-4'-hydroxyacetophenone** using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Data Presentation

The following table summarizes the anticipated quantitative data for the analytical methods described. These values are based on methods for structurally similar compounds and should be validated for the specific application.



Parameter	High-Performance Liquid Chromatography (HPLC)	Gas Chromatography- Mass Spectrometry (GC-MS)	UV-Vis Spectrophotometry
Linearity (R²)	≥ 0.999[3][4][5]	≥ 0.995	≥ 0.99
Limit of Detection (LOD)	< 0.04 μg/mL[3][4][5]	< 0.1 ng/mL	~ 0.1 μg/mL
Limit of Quantification (LOQ)	< 0.12 μg/mL[3][4][5]	< 0.5 ng/mL	~ 0.5 μg/mL
Accuracy (% Recovery)	95 - 105%[3][4]	90 - 110%	90 - 110%
Precision (% RSD)	< 2%	< 10%	< 5%

Experimental ProtocolsHigh-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust and widely used technique for the analysis of phenolic compounds. The following protocol is a starting point for the quantification of **2-Bromo-4'-hydroxyacetophenone**.

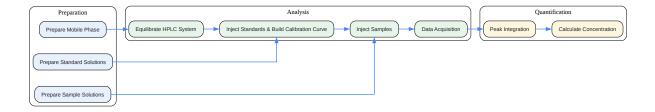
- a. Instrumentation and Materials
- HPLC system with a UV detector
- C8 or C18 analytical column (e.g., 150 mm x 4.6 mm, 5 μm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
- 2-Bromo-4'-hydroxyacetophenone reference standard



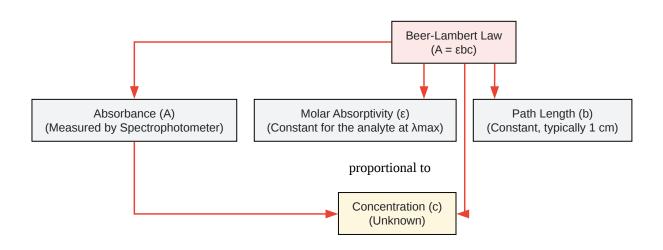
- · Volumetric flasks, pipettes, and syringes
- 0.45 μm syringe filters
- b. Chromatographic Conditions
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA or formic acid).
 A starting gradient could be 30% acetonitrile, increasing to 80% over 15 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm or 280 nm[4][5]
- Injection Volume: 10 μL
- c. Standard and Sample Preparation
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Bromo-4'hydroxyacetophenone reference standard and dissolve it in 10 mL of the mobile phase initial composition.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[6]
- d. Analysis
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the sample solutions.



- Quantify the amount of 2-Bromo-4'-hydroxyacetophenone in the sample by comparing its
 peak area to the calibration curve.
- e. Experimental Workflow









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